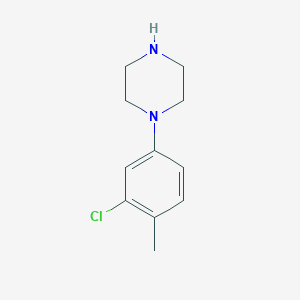

1-(3-Chloro-4-methylphenyl)piperazine

Description

1-(3-Chloro-4-methylphenyl)piperazine (CAS: 3606-03-9) is a piperazine derivative featuring a 3-chloro-4-methylphenyl substituent. Piperazines are nitrogen-containing heterocycles with broad pharmacological relevance, particularly in targeting neurotransmitter receptors and cancer pathways . This compound’s structure combines electron-withdrawing (chloro) and electron-donating (methyl) groups, which may modulate its pharmacokinetic and pharmacodynamic properties.

Properties

CAS No. |

3606-03-9 |

|---|---|

Molecular Formula |

C11H15ClN2 |

Molecular Weight |

210.7 g/mol |

IUPAC Name |

1-(3-chloro-4-methylphenyl)piperazine |

InChI |

InChI=1S/C11H15ClN2/c1-9-2-3-10(8-11(9)12)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |

InChI Key |

HZENZTPJJXKSDT-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)N2CCNCC2)Cl |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCNCC2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Implications

The pharmacological behavior of arylpiperazines is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Piperazine Derivatives

Key Findings from Comparative Studies

Serotonin Receptor Interactions

- 5-HT1B Selectivity: mCPP and TFMPP exhibit strong 5-HT1B agonism, while this compound’s 4-methyl group may alter receptor binding kinetics.

- Variable Effects : In vivo studies show that 5-HT1B agonists like mCPP increase or decrease sympathetic nerve discharge depending on experimental conditions, highlighting substituent-dependent effects .

Anticancer Activity

- Cytotoxicity: Piperazine derivatives with bulky substituents (e.g., benzhydryl in ) demonstrate potent cancer cell growth inhibition (IC50: 1.2–8.7 µM). The 3-chloro-4-methylphenyl group in the target compound may offer similar efficacy, though direct data are lacking. Notably, 1-(3-chlorophenyl)piperazine (14h) showed moderate antitumor activity (GP <80%) in thiazole sulfonamides .

- Structure-Activity Relationship (SAR) : Electron-withdrawing groups (e.g., Cl, CF3) enhance cytotoxicity, while methyl groups may fine-tune solubility and target engagement .

Antibacterial and Enzymatic Interactions

- Antibacterial Potency : Bulky arylpiperazine moieties (e.g., 1-(substituted phenyl)piperazine) reduce activity in thiazolo-triazole derivatives, suggesting steric hindrance affects target binding (e.g., DNA topoisomerase II) . The 4-methyl group in the target compound may mitigate this issue by balancing steric and electronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.